N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
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Description
“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are highly important heterocyclic compounds found among pharmaceutical agents . They have been recognized as versatile synthetic intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazoloquinolines has been described in various ways. One efficient protocol for the synthesis of a new series of 1H-pyrazolo[3,4-b]quinolines involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst . This method has been demonstrated to have several advantages, including structural diversity and high yields of products, broad scope of aromatic aldehydes, simple operation, and short reaction times .Chemical Reactions Analysis
The main strategies employed for the synthesis of 1H-pyrazolo[3,4-b]quinolines involve the construction of the quinoline ring over the active pyrazole ring in multiple steps and vice versa . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and are used as potential fluorescent sensors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biological properties .
Result of Action
Similar compounds have shown significant activity against chosen cancer cells .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-11-24-18-14(12-13-7-3-4-8-15(13)21-18)17(23-24)22-19(25)16-9-5-6-10-20-16/h3-10,12H,2,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEHOFLZFAKCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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